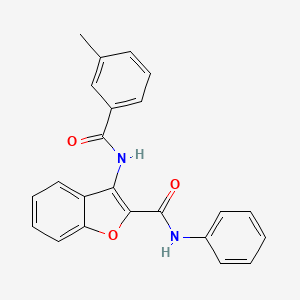

![molecular formula C20H21N5O3 B2859765 N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide CAS No. 1226431-92-0](/img/structure/B2859765.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

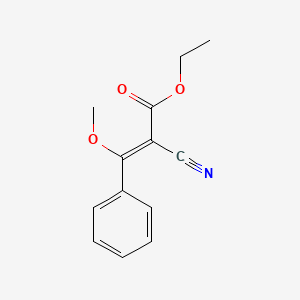

“N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many natural products and pharmaceuticals . The compound also includes a piperazine ring, which is a common feature in many drugs, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).

Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure feature has been established. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . These reactions are commonly used in the synthesis of complex organic compounds.Wissenschaftliche Forschungsanwendungen

Treatment of Cystic Fibrosis

Compounds related to “N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide” have been used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis . These compounds show promise in addressing the underlying cause of cystic fibrosis by modulating the function of defective ATP-binding cassette transporters .

Synthesis of Benzylisoquinoline Alkaloids

The compound has been used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This synthesis was based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Treatment of Metabolic Syndrome Disorders

The compound shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . Therefore, it can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like .

Anticancer Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Wirkmechanismus

Target of Action

Similar compounds have been reported to modulate atp-binding cassette transporters .

Mode of Action

It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .

Biochemical Pathways

It’s known that similar compounds can affect the cell cycle and apoptosis pathways .

Pharmacokinetics

Similar compounds have been reported to show superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .

Action Environment

It’s known that similar compounds can be synthesized under solvent-free conditions .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-23-16-5-3-2-4-15(16)22-19(23)24-8-10-25(11-9-24)20(26)21-14-6-7-17-18(12-14)28-13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYUYEGYCABBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

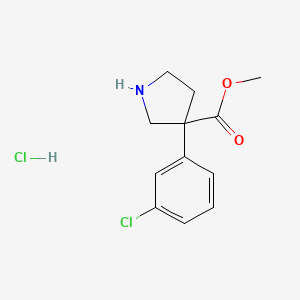

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)

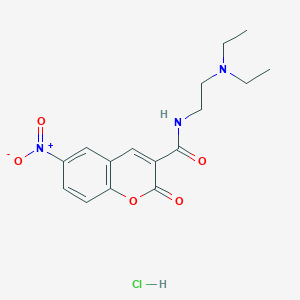

![4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide](/img/structure/B2859687.png)

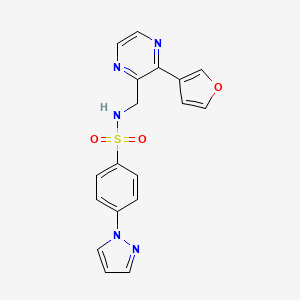

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2859689.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2859696.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859699.png)

![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859702.png)

![4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B2859704.png)

![N-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2859705.png)